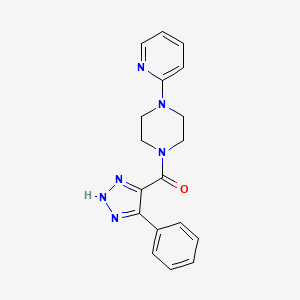

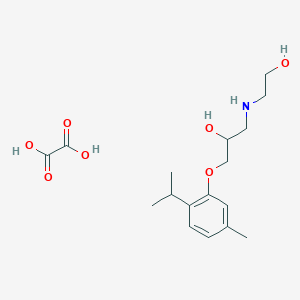

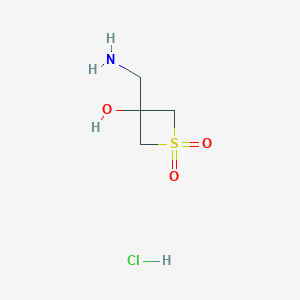

4-Cyanooxane-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyanooxane-3-sulfonamide is a sulfonamide compound. Sulfonamides are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections . They contain the -SO2NH2 and/or -SO2NH- group, characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Synthesis Analysis

The synthesis of sulfonamides like this compound can be achieved through various methods. One approach involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process .Molecular Structure Analysis

Sulfonamides have a tetrahedral sulfur center with four different groups attached . The stereogenic sulfur center of sulfonamides can act as viable chiral templates that can be employed in asymmetric syntheses . The molecular packing of the crystal showed a 12-molecule supramolecular aggregate synthon stabilized by N-H⋯N and N-H⋯O intermolecular contacts .Chemical Reactions Analysis

Sulfonimidates, which are organosulfur (VI) species, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .Physical And Chemical Properties Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are not readily biodegradable and have potential to cause various unfavorable side effects .作用機序

Sulfonamides like 4-Cyanooxane-3-sulfonamide act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

Sulfonamides may cause a strong allergic reaction when used in large doses . Two of the most serious allergic reactions are Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

将来の方向性

特性

IUPAC Name |

4-cyanooxane-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S/c7-3-5-1-2-11-4-6(5)12(8,9)10/h5-6H,1-2,4H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWRSPZYXLVXDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C#N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

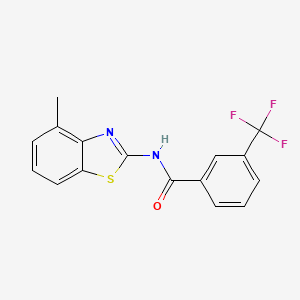

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)

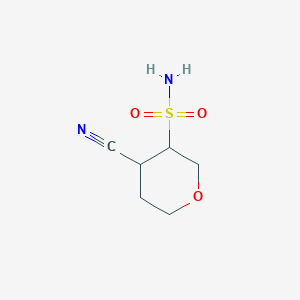

![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)

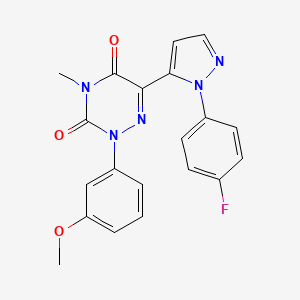

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)

![2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2391559.png)